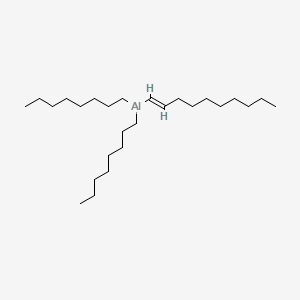
(E)-Dec-1-enyldioctylaluminium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-Dec-1-enyldioctylaluminium is an organoaluminium compound characterized by the presence of a dec-1-enyl group and two octyl groups attached to an aluminium atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-Dec-1-enyldioctylaluminium typically involves the reaction of dec-1-ene with dioctylaluminium hydride. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include moderate temperatures and the use of a solvent like toluene or hexane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (Z)-Dec-1-enyldioctylaluminium may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation or recrystallization, is essential to obtain a high-purity product suitable for various applications.
化学反応の分析
Types of Reactions
(Z)-Dec-1-enyldioctylaluminium undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminium oxides and other by-products.
Reduction: It can act as a reducing agent in various organic transformations.
Substitution: The dec-1-enyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, ozone, and peroxides.
Reduction: Hydrogen gas or hydride donors like lithium aluminium hydride can be used.
Substitution: Halogenating agents such as bromine or chlorine can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aluminium oxides, while substitution reactions can produce various organoaluminium derivatives.
科学的研究の応用
Chemistry
In chemistry, (Z)-Dec-1-enyldioctylaluminium is used as a catalyst in polymerization reactions, particularly in the production of polyolefins. Its unique structure allows for efficient catalysis and control over polymer properties.
Biology
While its direct applications in biology are limited, derivatives of (Z)-Dec-1-enyldioctylaluminium are studied for their potential use in drug delivery systems due to their ability to form stable complexes with various biomolecules.
Medicine
Research is ongoing to explore the potential of (Z)-Dec-1-enyldioctylaluminium in medicinal chemistry, particularly in the development of new therapeutic agents and diagnostic tools.
Industry
In the industrial sector, (Z)-Dec-1-enyldioctylaluminium is used in the production of advanced materials, including high-performance plastics and coatings. Its role as a catalyst in polymerization processes is particularly valuable.
作用機序
The mechanism by which (Z)-Dec-1-enyldioctylaluminium exerts its effects involves the coordination of the aluminium atom with various substrates. This coordination facilitates the activation of chemical bonds, leading to the desired chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
類似化合物との比較
Similar Compounds
Triethylaluminium: Another organoaluminium compound used in similar catalytic applications.
Diisobutylaluminium hydride: Known for its reducing properties in organic synthesis.
Methylaluminoxane: Commonly used as a co-catalyst in polymerization reactions.
Uniqueness
(Z)-Dec-1-enyldioctylaluminium is unique due to the presence of the dec-1-enyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it particularly valuable in specific catalytic applications where other organoaluminium compounds may not be as effective.
特性
CAS番号 |
62493-32-7 |
|---|---|
分子式 |
C26H53Al |
分子量 |
392.7 g/mol |
IUPAC名 |
[(E)-dec-1-enyl]-dioctylalumane |
InChI |
InChI=1S/C10H19.2C8H17.Al/c1-3-5-7-9-10-8-6-4-2;2*1-3-5-7-8-6-4-2;/h1,3H,4-10H2,2H3;2*1,3-8H2,2H3; |
InChIキー |
UWJGEOKDDWFZCQ-UHFFFAOYSA-N |
異性体SMILES |
CCCCCCCC/C=C/[Al](CCCCCCCC)CCCCCCCC |
正規SMILES |
CCCCCCCCC=C[Al](CCCCCCCC)CCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


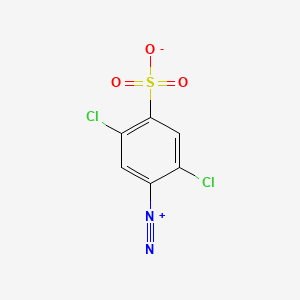

![N-[4-[(4-Hydroxy[1,1'-biphenyl]-3-YL)azo]phenyl]acetamide](/img/structure/B13761572.png)

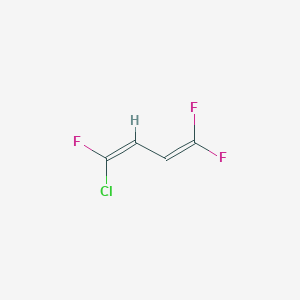
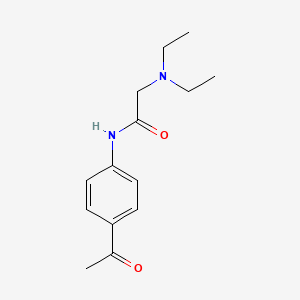
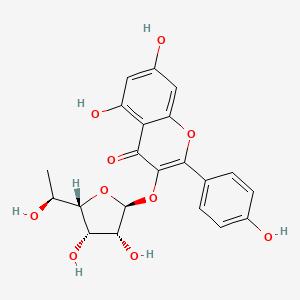
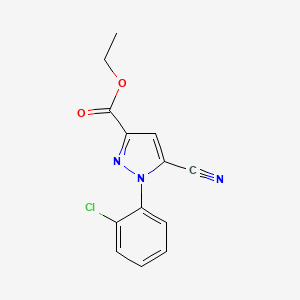

![Benzenesulfonic acid, 4-chloro-3-[[4-[(4-ethoxyphenyl)azo]phenyl]azo]-, sodium salt](/img/structure/B13761613.png)
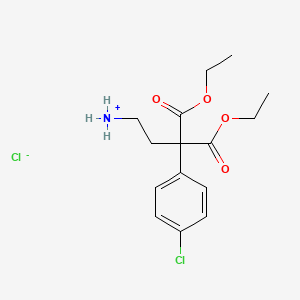

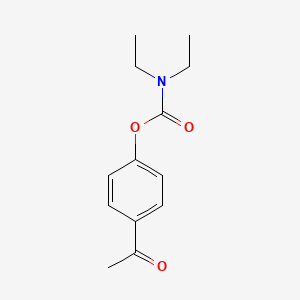
![diethyl-[2-(2-ethyl-2-methylhexanoyl)oxyethyl]azanium;chloride](/img/structure/B13761640.png)
